N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepin core fused with a seven-membered heterocyclic ring. Key structural elements include:
- A 3,3-dimethyl-4-oxo moiety on the oxazepine ring, enhancing conformational rigidity.
- A 2-(4-fluorophenyl)acetamide substituent at the 8-position, contributing to electronic and steric properties via the electron-withdrawing fluorine atom and aromatic system.
However, specific pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-4-11-25-18-10-9-17(13-19(18)28-14-22(2,3)21(25)27)24-20(26)12-15-5-7-16(23)8-6-15/h4-10,13H,1,11-12,14H2,2-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIXROUMIOTZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the oxazepine ring system. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the ring closure and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Molecular Characteristics
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Molecular Formula : C22H23FN2O4
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Molecular Weight : 398.4 g/mol
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CAS Number : 921565-74-4
Chemical Reactions Involving the Compound
The chemical reactions of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)-2-(4-fluorophenyl)acetamide can be categorized into several types based on their nature and purpose in synthetic and medicinal chemistry.
Key Reactions and Mechanisms
The following table summarizes some key reactions that might be involved in the synthesis and modification of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)-2-(4-fluorophenyl)acetamide:
| Reaction Type | Description | Example Reaction |
|---|---|---|
| Cyclization | Formation of the oxazepine ring through nucleophilic attack and subsequent cyclization steps. | Nucleophilic attack on carbonyl followed by ring closure |
| Alkylation | Introduction of the allyl group via nucleophilic substitution or addition reactions. | Allylation of nitrogen using allyl halides |
| Acylation | Attachment of the 4-fluorophenyl acetamide via acyl chloride or anhydride reaction. | Reaction with acetic anhydride |
| Reduction | Reduction of double bonds or carbonyls if necessary to yield desired functional groups. | Hydrogenation or use of reducing agents like LiAlH4 |
Reaction Conditions
The synthesis of this compound requires careful control over various reaction conditions:
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Temperature : Must be optimized for each reaction step to maximize yield.
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Solvent Choice : Polar protic or aprotic solvents may be selected based on solubility requirements.
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Catalysts : Specific catalysts may be employed to facilitate certain reactions (e.g., palladium for coupling reactions).
Pharmacological Potential
The unique structure of this compound suggests potential interactions with biological targets such as:
-
Enzymes involved in metabolic pathways.
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Receptors related to neurological functions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: Due to its structural complexity, it may be explored for its pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: The compound's unique properties may find applications in material science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the allyl group may play crucial roles in binding to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
Core Rigidity vs. Flexibility : The 3,3-dimethyl-4-oxo group in the target compound and sulfonamide analogs () restricts ring flexibility compared to the benzo[f]oxazepin derivative (), which lacks these substituents.
Hydrogen Bonding: The acetamide group in the target compound and can act as both hydrogen bond donors (N–H) and acceptors (C=O), whereas sulfonamides () have stronger hydrogen-bond acceptor capacity (S=O groups) but lack donor capability .
Hydrogen Bonding and Crystal Packing
The target compound’s acetamide group likely forms distinct hydrogen-bonding patterns compared to sulfonamide analogs. For example:
- Acetamide : N–H···O=C interactions dominate, with possible C=O···H–N/C–H···O=C networks.
- Sulfonamide : S=O···H–N and S=O···H–C interactions are prevalent, creating more polar crystal lattices .
The allyl group may introduce steric hindrance, reducing packing efficiency compared to bulkier substituents like trifluoromethoxy in .
Pharmacological Implications (Hypothetical)
While pharmacological data are unavailable, structural comparisons suggest:
- Target Acetamide : Moderate lipophilicity (LogP ~3.5 estimated) due to the 4-fluorophenyl and allyl groups, favoring blood-brain barrier penetration.
- Sulfonamide Analogs () : Higher solubility in polar solvents (via sulfonamide groups) but reduced CNS penetration.
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C20H22N2O3
- Molecular Weight : 370.47 g/mol
Its structure features a benzo[b][1,4]oxazepine core, which is known for various biological activities. The presence of the allyl group and the 4-fluorophenyl moiety may contribute to its pharmacological profile.
Research indicates that compounds similar to this compound exhibit activity against several biological targets:
- Androgen Receptor Modulation : The compound has been noted for its ability to degrade and inhibit the androgen receptor (AR), which is significant in the context of prostate cancer therapies .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown efficacy against leukemia cell lines with a GI50 value indicating potent inhibitory activity .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- In vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in certain lines, suggesting potential as an anticancer agent.
- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of the compound to various biological targets. These studies indicate that it may interact effectively with proteins involved in cancer progression and androgen signaling pathways .
- Synthesis and Evaluation : The synthesis pathway for this compound has been explored in detail, leading to the identification of several analogs with enhanced biological activity. The modifications made during synthesis often resulted in improved potency against targeted biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
